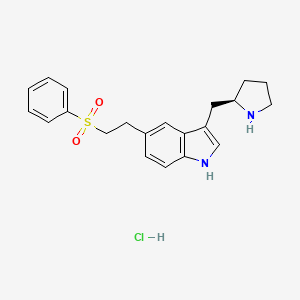
4-(4-Acetylpiperazin-1-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Acetylpiperazin-1-yl)phenyl Acetate” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 . It is categorized as an intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide . Another method involves mixing phenol and acetic acid in a molar ratio of 1:1.1, and simultaneously adding the mixture into pyridine propyl sulfonic acid ionic liquid .
Molecular Structure Analysis
The molecular structure of “4-(4-Acetylpiperazin-1-yl)phenyl Acetate” is represented by the formula C14H18N2O3 .
Wissenschaftliche Forschungsanwendungen
Therapeutic Effects of Chemical Chaperones
Research has explored the therapeutic effects of compounds like 4-phenylbutyric acid (4-PBA) in the context of their role as chemical chaperones. These compounds help in preventing misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress, which is crucial in maintaining cellular proteostasis. The failure to maintain ER homeostasis can lead to protein misfolding diseases. Therefore, compounds with chemical chaperone activity are of significant interest in developing treatments for diseases related to protein misfolding and ER stress (Kolb et al., 2015).
Environmental Degradation and Toxicity
Another area of interest is the environmental degradation and toxicity of pharmaceutical compounds. Studies have examined the advanced oxidation processes (AOPs) used to treat contaminants like acetaminophen from aqueous media, which lead to the generation of various by-products. Understanding the degradation pathways and biotoxicity of these by-products is essential for environmental protection and developing efficient treatment technologies (Qutob et al., 2022).
Drug Metabolism and Cytochrome P450 Isoforms
The metabolism of drugs by cytochrome P450 enzymes is a critical area of research. These enzymes metabolize a structurally diverse number of drugs, and understanding their selectivity and interaction with various compounds can help predict drug-drug interactions (DDIs). This knowledge is crucial for the safe and effective use of pharmaceuticals, including compounds related to 4-(4-Acetylpiperazin-1-yl)phenyl acetate (Khojasteh et al., 2011).
Patent Review of Phenylpiperazine Derivatives
Phenylpiperazine derivatives, structurally related to 4-(4-Acetylpiperazin-1-yl)phenyl acetate, have been extensively reviewed for their therapeutic uses, suggesting new research fields to be explored. The versatility of the N-phenylpiperazine scaffold has been highlighted, with potential applications across various therapeutic fields beyond central nervous system (CNS) disorders (Maia et al., 2012).
Eigenschaften
IUPAC Name |
[4-(4-acetylpiperazin-1-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJWOOOPGREFPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylpiperazin-1-yl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


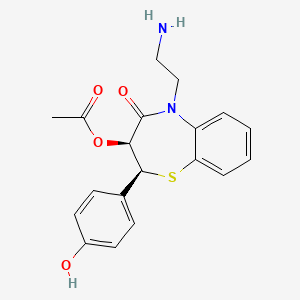
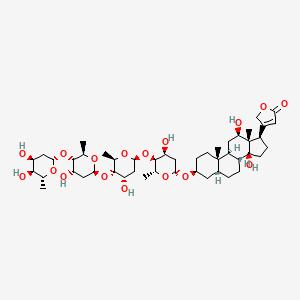
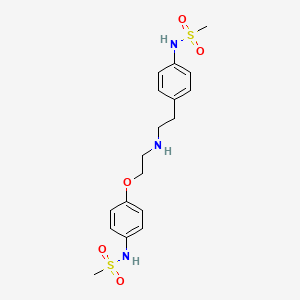
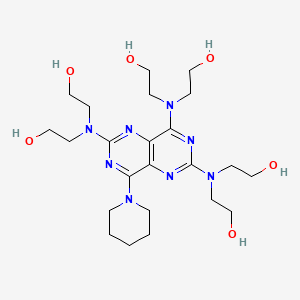
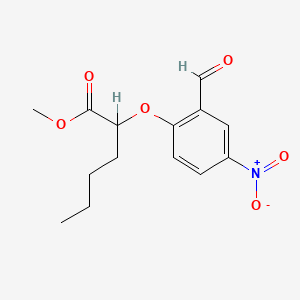
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)

